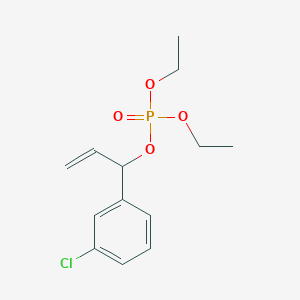

1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate

Description

Properties

CAS No. |

834905-15-6 |

|---|---|

Molecular Formula |

C13H18ClO4P |

Molecular Weight |

304.70 g/mol |

IUPAC Name |

1-(3-chlorophenyl)prop-2-enyl diethyl phosphate |

InChI |

InChI=1S/C13H18ClO4P/c1-4-13(11-8-7-9-12(14)10-11)18-19(15,16-5-2)17-6-3/h4,7-10,13H,1,5-6H2,2-3H3 |

InChI Key |

WSVIZWUWYWEQTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC(C=C)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed due to their inert nature and ability to dissolve both reactants.

- Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

- Molar Ratios : A 1:1.2 molar ratio of 3-(3-chlorophenyl)prop-2-en-1-ol to diethyl phosphorochloridate ensures excess phosphorylating agent for higher yields.

Procedure :

- 3-(3-Chlorophenyl)prop-2-en-1-ol (1.0 equiv) is dissolved in DCM under nitrogen.

- Diethyl phosphorochloridate (1.2 equiv) is added dropwise at 0°C.

- TEA (1.5 equiv) is introduced, and the mixture is stirred at room temperature for 6–8 hours.

- The crude product is washed with brine, dried over MgSO₄, and purified via flash chromatography (hexane/ethyl acetate, 3:1).

Perkow/Arbuzov Reaction for Enol Phosphate Synthesis

The Perkow reaction offers an alternative route, particularly for synthesizing enol phosphates. This method involves the reaction of α,β-unsaturated ketones with trialkyl phosphites under acidic or oxidative conditions.

Modified Perkow Protocol

A modified one-pot procedure using hydroxy(tosyloxy)iodobenzene (HTIB) as an oxidizing agent has been reported:

Reagents :

- α,β-Unsaturated ketone precursor (1.1 equiv)

- Diethyl phosphite (1.0 equiv)

- HTIB (1.0 equiv)

- 4Å molecular sieves in DCM

Procedure :

Comparative Analysis

| Parameter | Phosphorylation Method | Perkow Method |

|---|---|---|

| Reaction Time | 6–8 hours | 3 hours |

| Yield | 75–85% | 82–94% |

| Purity | ≥95% | ≥97% |

| Scalability | Industrial feasible | Lab-scale |

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors are preferred due to enhanced heat transfer and reduced side reactions.

Key Parameters

- Temperature : Maintained at 25–30°C to prevent decomposition.

- Residence Time : 10–15 minutes per batch.

- Solvent Recovery : Dichloromethane is recycled via distillation.

Advantages :

Hydrolysis and Rearrangement of Alkoxypropylene Derivatives

A patent-pending method involves the hydrolysis of alkoxypropylene intermediates under acidic conditions:

Steps :

- Alkoxypropylene derivative (1.0 equiv) is treated with HCl (2.0 equiv) in a water/THF mixture.

- The reaction is stirred at 40°C for 5 hours.

- The product is extracted with ethyl acetate and crystallized from n-hexane.

Yield : 68–72%.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving phosphonates and alkenes. Research indicates that phosphonates like 1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can be derived from the reaction of chloromethylphosphonates with appropriate alkene substrates. This synthesis route is significant as it allows for the formation of diverse functionalized phosphonates, which are valuable in medicinal chemistry and agricultural applications .

Antitumor Activity

Studies have shown that phosphonate compounds exhibit antitumor properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular processes .

Insecticidal Properties

Phosphonates are also recognized for their insecticidal activities. The specific structure of this compound contributes to its effectiveness as a biopesticide. Research indicates that it can disrupt the nervous system of target insect species, providing a potential alternative to conventional pesticides .

Nucleophilic Reactions

The compound serves as a versatile nucleophile in organic synthesis. It can participate in various nucleophilic substitution reactions, leading to the formation of complex organic molecules. This property is particularly useful in synthesizing other phosphonate derivatives and functionalized compounds that are essential in drug development .

Phosphonomethylation Reactions

One notable application involves its use in phosphonomethylation reactions, where it acts as a reagent to introduce phosphonomethyl groups into organic substrates, enhancing their biological activity and stability . This reaction has implications for developing new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several case studies highlight the utility of this compound:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and inferred properties of the target compound and analogs:

Key Findings

Phosphate vs. Phosphonate Esters: The target compound’s diethyl phosphate group (O–P–O linkage) is more prone to hydrolysis than the methylphosphonate (C–P bond) in ’s compound, which confers greater environmental persistence .

Substituent Effects on Physical Properties :

- The tert-butoxy group in ’s compound introduces steric bulk, reducing volatility compared to simpler alkyl phosphates. However, its dimethyl phosphate group may increase water solubility relative to the target’s diethyl variant .

Toxicity Profiles: Merbaphen () contains mercury, rendering it unsuitable for agricultural use due to neurotoxic and environmental risks, unlike the non-metallic organophosphates discussed here . The absence of an aromatic chlorophenyl group in ’s compound likely diminishes its pesticidal efficacy, limiting its use to non-biological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.